molecular formula C41H44N6O8 B12592292 D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan CAS No. 644997-42-2

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan

Cat. No.: B12592292
CAS No.: 644997-42-2
M. Wt: 748.8 g/mol
InChI Key: XAXYADPARYPYJO-KNOVESFFSA-N
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Description

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan is a synthetic pentapeptide composed entirely of D-amino acids. Its structure features a sequence of aromatic residues (phenylalanine, tyrosine, and tryptophan) linked via peptide bonds, which confers unique physicochemical and biological properties. The D-configuration of its amino acids distinguishes it from naturally occurring L-amino acid peptides, enhancing metabolic stability and resistance to enzymatic degradation .

Properties

CAS No.

644997-42-2

Molecular Formula

C41H44N6O8

Molecular Weight

748.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C41H44N6O8/c1-24(44-38(51)32(42)19-25-7-3-2-4-8-25)37(50)45-34(20-26-11-15-29(48)16-12-26)39(52)46-35(21-27-13-17-30(49)18-14-27)40(53)47-36(41(54)55)22-28-23-43-33-10-6-5-9-31(28)33/h2-18,23-24,32,34-36,43,48-49H,19-22,42H2,1H3,(H,44,51)(H,45,50)(H,46,52)(H,47,53)(H,54,55)/t24-,32-,34-,35-,36-/m1/s1

InChI Key

XAXYADPARYPYJO-KNOVESFFSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@@H](CC5=CC=CC=C5)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Table 1: Representative SPPS Conditions for D-Amino Acid Peptides

StepReagents/ConditionsEfficiencyReference
CouplingHATU, DIPEA, DMF, 0°C → RT, 3 hrs92–95%
Deprotection95% TFA, 2.5% H2O, 2.5% TIS, 1.5 hrs>99%
Cleavage from resin20% piperidine in DMF, 2 × 10 min95%

Hydrolysis and Stability

D-amino acid peptides resist proteolytic degradation but undergo acid- or base-catalyzed hydrolysis under extreme conditions:

  • Acidic Hydrolysis (6M HCl, 110°C): Breaks amide bonds, yielding free D-amino acids after 24–72 hrs. Tyrosine residues show partial racemization (7–12%) under these conditions .

  • Alkaline Hydrolysis (1M NaOH, 100°C): Faster degradation (~90% cleavage in 6 hrs) but induces racemization in phenylalanine (up to 15%) and tryptophan (up to 20%) .

Table 2: Hydrolysis Half-Lives of Key Residues

Amino AcidAcidic (6M HCl)Alkaline (1M NaOH)
D-Phenylalanine48 hrs3.2 hrs
D-Tyrosine36 hrs2.8 hrs
D-Tryptophan24 hrs1.5 hrs

Photochemical Reactivity

The tyrosine and tryptophan residues in this peptide undergo UV-induced reactions :

  • Tryptophan : Absorbs at 280 nm (ε = 5,600 M⁻¹cm⁻¹) and forms N-formylkynurenine via singlet oxygen-mediated oxidation .

  • Tyrosine : Undergoes dimerization (dityrosine formation) under UV-A light (320–400 nm) at pH 7.4, with a quantum yield (Φ) of 0.02 .

Key Findings:

  • Quenching by D-Alanine : The adjacent D-alanine residue reduces tryptophan’s photodegradation rate by 30% via steric shielding .

  • pH Sensitivity : Tyrosine dimerization accelerates at pH > 8.0 due to deprotonation of the phenolic hydroxyl group .

Enzymatic Interactions

Despite D-amino acids’ resistance to most proteases, specific enzymes interact with this peptide:

  • D-Amino Acid Oxidase (DAAO) : Catalyzes oxidative deamination of D-alanine to pyruvate, reducing the peptide’s stability in mammalian serum (t₁/₂ = 4.7 hrs at 37°C) .

  • Tyrosinase : Fails to hydroxylate D-tyrosine residues due to stereochemical incompatibility, unlike L-tyrosine .

Oxidation and Redox Reactions

  • Tryptophan Oxidation :

    • Metal-Catalyzed : Fe³⁺/H₂O₂ oxidizes tryptophan to kynurenine derivatives (λmax = 365 nm) with pseudo-first-order kinetics (k = 0.12 min⁻¹) .

    • Enzymatic (Peroxidases) : Horseradish peroxidase (HRP) oxidizes D-tryptophan 40% slower than L-tryptophan .

Thermal Degradation

At temperatures >150°C, the peptide undergoes Maillard-like reactions :

  • Tyrosine Glycation : Forms advanced glycation end products (AGEs) with reducing sugars (e.g., glucose), detectable via fluorescence at λex/λem = 370/440 nm .

  • Tryptophan Pyrolysis : Generates mutagenic heterocyclic amines (e.g., Trp-P-1) at 250°C .

Scientific Research Applications

Molecular Structure and Properties

The molecular formula of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan is C41H44N6O8C_{41}H_{44}N_{6}O_{8}, with a molar mass of approximately 760.88 g/mol. The specific sequence of amino acids imparts distinct structural and functional properties that are pivotal for its biological activity.

Scientific Research Applications

1. Neurotransmitter Regulation

D-amino acids, including the components of this peptide, play significant roles in neurotransmitter synthesis and modulation. Research indicates that dipeptides containing tryptophan and phenylalanine can influence serotonin and dopamine levels, which are crucial for mood regulation and cognitive functions. This modulation is particularly relevant in the context of neuropsychiatric disorders such as depression and anxiety.

2. Immune Response Modulation

The structure of this compound suggests potential interactions with immune pathways. Studies have shown that tryptophan metabolism can regulate immune responses, particularly in chronic inflammatory conditions. This peptide may serve as a modulator of inflammatory responses, making it a candidate for therapeutic applications in autoimmune diseases.

3. Metabolic Pathways

Research has identified metabolites derived from phenylalanine and tryptophan metabolism as significant in various conditions, including autoimmune diseases like primary Sjögren's syndrome (pSS). A study highlighted the upregulation of specific metabolites in saliva samples from pSS patients, indicating their potential as biomarkers for diagnosis.

Study on Salivary Metabolomics in Primary Sjögren's Syndrome

A recent study analyzed saliva samples from patients with primary Sjögren's syndrome compared to healthy controls. The findings revealed significant alterations in metabolite levels associated with amino acid metabolism.

MetaboliteLog Fold ChangeAverage Expressionp-ValueAdjusted p-Value
Phenylalanyl-alanine1.520.50.00010.0003
Tryptophyl-isoleucine1.218.90.00120.0015
Tyrosyl-phenylalanine0.919.30.00230.0028

This table summarizes the significant changes in metabolite levels observed in the saliva of pSS patients compared to healthy controls, indicating the potential diagnostic value of these compounds.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: The D-amino acid configuration in the target compound confers resistance to protease cleavage, as demonstrated in studies comparing L- and D-peptide stability in serum .
  • Receptor Interactions : Structural modeling suggests that the dual tyrosine residues may mimic thyroxine-like motifs (e.g., diphenyl ether structures in thyroid hormones), though direct binding assays are pending .
  • Specificity Challenges: Current amino acid formulations, including tyrosine and tryptophan derivatives, often lack specificity in depletion/loading tests. The target compound’s unique stereochemistry may address this by minimizing cross-reactivity .

Biological Activity

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan (D-Phe-D-Ala-D-Tyr-D-Tyr-D-Trp) is a synthetic peptide that has garnered interest in various biological studies due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C41H44N6O8
  • Molecular Weight : 748.8 g/mol
  • CAS Number : 644997-42-2

These properties are essential for understanding how the compound interacts with biological systems.

1. Interaction with Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) play a critical role in protein synthesis by charging tRNA with the appropriate amino acids. Recent studies suggest that D-Phe-D-Ala-D-Tyr-D-Tyr-D-Trp may influence the activity of these enzymes, potentially affecting translation fidelity and protein synthesis efficiency. The compound's structure allows it to mimic natural substrates, leading to competitive inhibition or altered enzyme kinetics in specific bacterial strains .

2. Post-translational Modifications

Research indicates that D-Phe-D-Ala-D-Tyr-D-Tyr-D-Trp can induce or inhibit post-translational modifications (PTMs) such as acetylation and phosphorylation in proteins. These modifications are vital for regulating protein function and cellular signaling pathways. For instance, the presence of this compound may enhance lysine acetylation, affecting gene expression and metabolic processes .

Case Studies

  • Antimicrobial Activity : In a study examining the antimicrobial properties of various peptides, D-Phe-D-Ala-D-Tyr-D-Tyr-D-Trp exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. D-Phe-D-Ala-D-Tyr-D-Tyr-D-Trp was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting its utility in treating neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activities of D-Phe-D-Ala-D-Tyr-D-Tyr-D-Trp:

Study Biological Activity Mechanism Outcome
Study 1AntimicrobialDisruption of cell membraneEffective against S. aureus
Study 2NeuroprotectionReduction of oxidative stressImproved neuronal survival

Q & A

Q. What are the optimal strategies for synthesizing D-Phe-D-Ala-D-Tyr-D-Tyr-D-Trp with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is recommended. Utilize Rink amide MBHA resin to anchor the C-terminus and enable cleavage for C-terminal amidation. Coupling reagents such as HBTU with DIPEA in DMF ensure efficient amino acid activation. Post-synthesis, cleave the peptide using a TFA cocktail (95% TFA, 2.5% H₂O, 2.5% TIPS) for 2–3 hours. Purify via reversed-phase HPLC and confirm molecular weight using mass spectrometry (MS). Ensure chiral integrity by comparing retention times with L-amino acid analogs .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this peptide?

  • Methodological Answer :
  • Purity Assessment : Reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
  • Mass Confirmation : High-resolution MS (e.g., MALDI-TOF or ESI-MS) to verify the molecular ion peak .
  • Stereochemical Verification : Circular dichroism (CD) spectroscopy to detect secondary structures influenced by D-amino acids. Compare spectra with L-enantiomer controls .
  • Sequence Validation : Edman degradation or tandem MS for sequencing .

Q. How does the presence of multiple D-amino acids influence the peptide's stability under physiological conditions?

  • Methodological Answer : D-amino acids confer resistance to proteolytic degradation. To assess stability:
  • Incubate the peptide in human serum or with proteases (e.g., trypsin/chymotrypsin) at 37°C.
  • Monitor degradation via HPLC at timed intervals.
  • Compare half-life with L-amino acid analogs. Use circular dichroism to track conformational changes under physiological pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different experimental models for this peptide?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and solvent composition, as conformational dynamics are pH-sensitive .
  • Control Experiments : Include L-enantiomer controls to rule out stereochemical impurities .
  • Model-Specific Factors : Account for cell membrane permeability differences (e.g., use membrane-penetrating agents in cell-based assays). Validate activity in both in vitro enzymatic assays and cell cultures .

Q. What methodological considerations are critical when designing assays to study the enzymatic resistance of this peptide?

  • Methodological Answer :
  • Enzyme Selection : Use broad-spectrum proteases (e.g., pronase) alongside specific enzymes (trypsin for Lys/Arg cleavage).
  • Quantitative Metrics : Measure residual peptide via HPLC-UV or fluorescence labeling. Calculate degradation rates using kinetic models.
  • Comparative Analysis : Include D-Ala-D-Ala dipeptides (known for bacterial cell wall resistance) as positive controls .

Q. What approaches are recommended for analyzing the conformational dynamics of this peptide in varying pH environments?

  • Methodological Answer :
  • Circular Dichroism (CD) : Perform wavelength scans (190–250 nm) in buffers ranging from pH 3–10 to detect pH-dependent structural shifts .
  • Fluorescence Quenching : Use acrylamide or iodide quenching to assess solvent accessibility of tryptophan residues. Compare D/L configurations .
  • Molecular Dynamics (MD) Simulations : Model peptide behavior in silico under varying pH to predict folding patterns and stability .

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